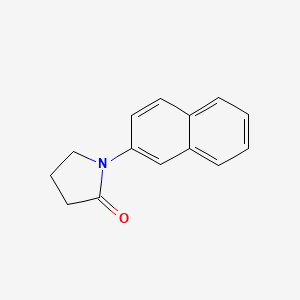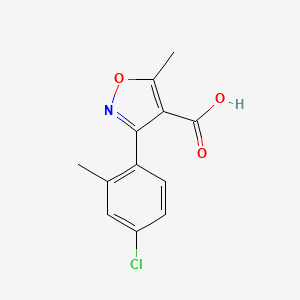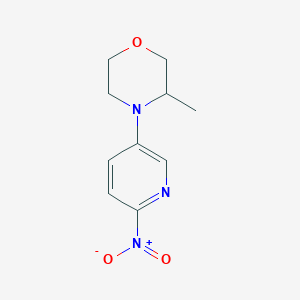
5-Bromo-4-(4-fluoro-3-methylphenyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD33022655 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33022655 typically involves a series of chemical reactions that require precise conditions to achieve the desired product. Common synthetic routes include:
Step 1: Initial reaction involving [specific reactants] under [specific conditions] such as temperature, pressure, and catalysts.
Step 2: Intermediate formation, which is then subjected to further reactions with [additional reactants] under [specific conditions].
Step 3: Final purification and isolation of MFCD33022655 using techniques like crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of MFCD33022655 is scaled up using large reactors and optimized processes to ensure high yield and purity. This often involves:
Bulk Reactors: Utilizing large-scale reactors to handle significant quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to maintain consistent reaction conditions and improve efficiency.
Quality Control: Employing rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
MFCD33022655 undergoes various types of chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to yield reduced forms.
Substitution: Involvement in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
The reactions involving MFCD33022655 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include [specific oxidants] under [specific conditions].
Reduction: Reducing agents such as [specific reductants] under [specific conditions].
Substitution: Reagents like [specific nucleophiles or electrophiles] under [specific conditions].
Major Products
Scientific Research Applications
MFCD33022655 has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of materials, chemicals, and other industrial products.
Mechanism of Action
The mechanism by which MFCD33022655 exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: Binding to [specific proteins or enzymes] to modulate their activity.
Pathways: Influencing [specific biochemical pathways] to achieve the desired effects.
Properties
Molecular Formula |
C11H8BrFN2O |
|---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
5-bromo-4-(4-fluoro-3-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-4-7(2-3-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
KBGONTMOBWXUIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![Carbamic acid, N-[(1S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B13694826.png)
